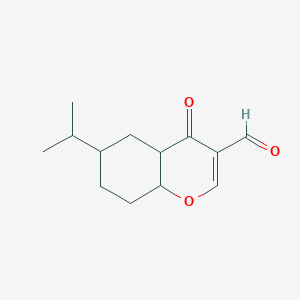
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a complex organic compound characterized by its unique chromene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves multi-step organic reactions
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and advanced catalytic processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts and specific solvents depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism of action of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(4a,8-Dimethyl-6-oxo-1,2,3,4,4a,5,6,8a-octahydro-2-naphthalenyl)propanal
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
Comparison: Compared to similar compounds, 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific chromene structure and the presence of both an aldehyde and a ketone functional group
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
4-oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C13H18O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h6-9,11-12H,3-5H2,1-2H3 |
InChI-Schlüssel |
BEPOFNZWFRMYAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC2C(C1)C(=O)C(=CO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















